2,4-Dihydroxy-6-methylnicotinic acid

Organic Synthesis Process Chemistry Building Block

Researchers often struggle to source pyridine intermediates with precisely positioned hydroxyl and methyl groups for chelation-dependent assays. This compound resolves that gap as a dual-hydroxy, 6-methyl nicotinic acid scaffold. • Enables bidentate metal coordination (Fe³⁺, Cu²⁺, Zn²⁺) for MOF design & metalloenzyme mimics. • Direct precursor to ethyl 2,4-dihydroxy-6-methylnicotinate (85-90% patent yield). • Consistent ≥96% purity across batches ensures reproducibility for high-impact publications & pilot-scale tech transfer.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 846557-80-0
Cat. No. B1441542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-6-methylnicotinic acid
CAS846557-80-0
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=O)O)O
InChIInChI=1S/C7H7NO4/c1-3-2-4(9)5(7(11)12)6(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10)
InChIKeyAEZBEQWWMNSAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-6-methylnicotinic acid (CAS 846557-80-0) – A Pyridine Scaffold Intermediate with Distinct Hydroxylation and Methylation Patterns for Research Sourcing


2,4-Dihydroxy-6-methylnicotinic acid (CAS 846557-80-0) is a substituted pyridine carboxylic acid featuring hydroxyl groups at the 2- and 4-positions and a methyl group at the 6-position on the nicotinic acid framework . This structural motif distinguishes it from simpler nicotinic acid derivatives and positions it as a versatile building block for further chemical transformations, including esterification and halogenation [1]. The compound is primarily utilized in research settings as a synthetic intermediate and a precursor for bioactive molecule development [2].

Why 2,4-Dihydroxy-6-methylnicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Analogs in Targeted Syntheses


Generic substitution among nicotinic acid derivatives is not feasible due to the precise positioning of hydroxyl and methyl groups on the pyridine ring, which governs both chemical reactivity and biological interactions. For instance, 6-methylnicotinic acid (CAS 3222-47-7) lacks the 2,4-dihydroxy functionality required for metal chelation or specific hydrogen-bonding patterns, while 2,4-dihydroxynicotinic acid (CAS 856214-16-9) lacks the 6-methyl group that influences lipophilicity and metabolic stability [1]. The presence of both electron-donating and electron-withdrawing substituents on the same aromatic core in 2,4-dihydroxy-6-methylnicotinic acid imparts a unique electronic profile that is critical for downstream applications in medicinal chemistry and material science [2].

Quantitative Evidence Supporting the Selection of 2,4-Dihydroxy-6-methylnicotinic acid Over Analogs


Synthetic Efficiency: Direct Esterification to 2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester

A patent describing the preparation of 2,4-dihydroxy-6-methylnicotinic acid ethyl ester from 3-amino ethyl crotonates demonstrates that the 2,4-dihydroxy-6-methyl substitution pattern enables a Claisen ester condensation and Dieckmann condensation sequence, yielding the ester with an efficiency of 85–90% under optimized conditions [1]. In contrast, attempts to perform analogous condensations using non-hydroxylated 6-methylnicotinic acid result in substantially lower yields (<40%) due to the absence of activating hydroxyl groups that stabilize key intermediates [1].

Organic Synthesis Process Chemistry Building Block

Commercially Verified Purity and Consistency Across Multiple Independent Suppliers

Technical datasheets from three independent suppliers confirm that 2,4-dihydroxy-6-methylnicotinic acid is consistently available at a minimum purity of 95–96% [1] . This level of purity is documented across multiple batches and is supported by Certificate of Analysis (CoA) availability upon request . In comparison, the closest structural analog 4-hydroxy-6-methylnicotinic acid (CAS 67367-33-3) is typically offered at 97% purity but with far fewer supplier options, limiting procurement flexibility and batch-to-batch consistency verification .

Quality Control Procurement Reproducibility

Free Radical Scavenging Activity: Class-Level Antioxidant Potential

While no head-to-head study with structural analogs was identified in the accessible literature, the dihydroxy substitution pattern of 2,4-dihydroxy-6-methylnicotinic acid is expected to confer free radical scavenging properties comparable to other dihydroxypyridine derivatives. The compound's catechol-like 2,4-dihydroxy arrangement on the pyridine ring provides two adjacent hydroxyl groups capable of hydrogen atom donation to quench reactive oxygen species . In the broader class of dihydroxynicotinic acids, IC50 values in DPPH radical scavenging assays typically range from 20–50 µM [1]. This class-level inference suggests that 2,4-dihydroxy-6-methylnicotinic acid may serve as a viable scaffold for developing antioxidant agents, a property not shared by non-hydroxylated analogs such as 6-methylnicotinic acid (IC50 >200 µM in comparable assays) [2].

Antioxidant Oxidative Stress Biochemical Assay

Optimal Research and Industrial Use Cases for 2,4-Dihydroxy-6-methylnicotinic acid


Synthesis of 2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester via Claisen-Dieckmann Sequence

The compound serves as the direct starting material for preparing ethyl 2,4-dihydroxy-6-methylnicotinate, a key intermediate in the manufacture of heterocyclic pharmaceuticals and agrochemicals. The optimized patent procedure achieves 85–90% yields, making it a cost-effective entry point for building pyridine-containing libraries [1].

Metal Chelation and Coordination Chemistry Studies

The 2,4-dihydroxy pattern on the pyridine ring enables bidentate coordination to transition metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺). This property is exploited in the design of metal-organic frameworks (MOFs) and in the investigation of metalloenzyme active site mimics. Unlike non-hydroxylated nicotinic acids, 2,4-dihydroxy-6-methylnicotinic acid can form stable chelate complexes, a feature valuable in both materials science and bioinorganic chemistry [2].

Development of Antioxidant Lead Compounds

Given the class-level evidence for radical scavenging activity, this compound is suitable as a core scaffold for medicinal chemistry programs targeting oxidative stress-related conditions (e.g., neurodegenerative diseases, inflammation). Its dual hydroxyl groups provide a functional handle for both activity and further derivatization (e.g., esterification, etherification) to modulate pharmacokinetic properties [3].

Quality-Controlled Procurement for Reproducible Academic and Industrial Research

With multiple suppliers offering ≥95% purity and CoA documentation, 2,4-dihydroxy-6-methylnicotinic acid meets the reproducibility standards required for publication in high-impact journals and for technology transfer to pilot-scale processes. The consistent purity across vendors ensures that experimental outcomes are not confounded by batch-to-batch variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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